2-(2,3,4-Trimethoxyphenyl)acetaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDMSPFPWVUVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479505 | |
| Record name | (2,3,4-Trimethoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104216-97-9 | |
| Record name | (2,3,4-Trimethoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reaction Mechanisms of 2 2,3,4 Trimethoxyphenyl Acetaldehyde
Fundamental Aldehyde Reaction Pathways
The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a variety of fundamental transformations.
Aldol (B89426) Reactions and Condensations (including intramolecular and acid/base catalyzed mechanisms)
Aldol reactions are a cornerstone of carbonyl chemistry, involving the nucleophilic addition of an enol or enolate to another carbonyl compound. libretexts.orgkhanacademy.org For 2-(2,3,4-trimethoxyphenyl)acetaldehyde, which possesses acidic α-hydrogens (protons on the carbon adjacent to the carbonyl group), self-condensation is a characteristic reaction.
Base-Catalyzed Mechanism: In the presence of a base, such as sodium hydroxide, an α-hydrogen is abstracted to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the aldehyde. byjus.com The resulting alkoxide intermediate is subsequently protonated by a solvent molecule (like water) to yield a β-hydroxy aldehyde, known as the aldol addition product. youtube.com Upon heating, this aldol product can undergo dehydration (elimination of a water molecule) to form a more stable α,β-unsaturated aldehyde, the final product of aldol condensation. libretexts.orglibretexts.org
Acid-Catalyzed Mechanism: Under acidic conditions, the reaction proceeds via an enol intermediate. libretexts.org The carbonyl oxygen is first protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A tautomeric shift then forms the enol. The enol, acting as the nucleophile, attacks the protonated carbonyl of a second aldehyde molecule. Subsequent deprotonation yields the same β-hydroxy aldehyde as in the base-catalyzed pathway, which can then dehydrate to the α,β-unsaturated product. libretexts.org
Intramolecular Aldol Reactions: While this compound itself cannot undergo an intramolecular reaction, related dicarbonyl compounds can. If a molecule contains two carbonyl groups positioned appropriately, an intramolecular aldol reaction can occur to form a cyclic product, typically a five- or six-membered ring, which is thermodynamically favored. leah4sci.comchemistrysteps.comlibretexts.org
Nucleophilic Addition Reactions (e.g., with Grignard reagents, organolithium compounds, or cyanide)
The electrophilic carbonyl carbon of this compound is a prime target for a wide array of nucleophiles, leading to the formation of new carbon-carbon bonds and secondary alcohols. libretexts.org
Grignard Reagents: These organomagnesium halides (R-MgX) are potent nucleophiles. chemguide.co.ukthermofisher.com The reaction involves the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon. libretexts.orgdoubtnut.com Subsequent hydrolysis of the resulting magnesium alkoxide intermediate with a dilute acid yields a secondary alcohol. chemguide.co.uklibretexts.org For example, reaction with methylmagnesium bromide would yield 1-(2,3,4-trimethoxyphenyl)propan-2-ol.
Organolithium Compounds: Similar to Grignard reagents, organolithium compounds (R-Li) are highly reactive nucleophiles that readily add to aldehydes. masterorganicchemistry.commt.comwikipedia.org The mechanism involves the addition of the carbanionic 'R' group to the carbonyl carbon, followed by an acidic workup to protonate the alkoxide intermediate, affording a secondary alcohol. masterorganicchemistry.comyoutube.com
Cyanide (Cyanohydrin Formation): The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. orgoreview.comchemistrysteps.comopenstax.org The reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile. libretexts.orglibretexts.org The cyanide ion attacks the carbonyl carbon, and the resulting alkoxide is protonated by undissociated HCN or during an acidic workup. libretexts.orglibretexts.org This reaction is significant as the resulting cyanohydrin can be further transformed, for instance, by hydrolysis of the nitrile group to an α-hydroxy carboxylic acid or reduction to an amino alcohol. chemistrysteps.comopenstax.org
| Nucleophile | Reagent Example | Product Type |
| Grignard Reagent | Ethylmagnesium Bromide (CH₃CH₂MgBr) | Secondary Alcohol |
| Organolithium | n-Butyllithium (n-BuLi) | Secondary Alcohol |
| Cyanide | Sodium Cyanide (NaCN) / H⁺ | Cyanohydrin |
Imine Formation via Condensation with Amines
Aldehydes react with primary amines (R-NH₂) to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond (C=N). msu.edulumenlearning.commasterorganicchemistry.com This condensation reaction is typically catalyzed by a weak acid. researchgate.netlibretexts.org The reaction mechanism proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org The carbinolamine is then protonated on the oxygen, converting the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product. libretexts.orglibretexts.org The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl group but not so acidic that it protonates the amine nucleophile, rendering it unreactive. lumenlearning.comlibretexts.org
Polymerization and Oligomerization (e.g., formation of paraldehyde (B1678423) and metaldehyde)
Like other aldehydes, this compound has the potential to undergo polymerization or oligomerization, particularly under acidic conditions. youtube.com Simple aliphatic aldehydes like acetaldehyde (B116499) readily form cyclic trimers (paraldehyde) and tetramers (metaldehyde) in the presence of strong acids. tandfonline.com This process involves the acid-catalyzed sequential addition of aldehyde molecules to form a linear polyacetal, which then cyclizes. While specific studies on the polymerization of this compound are not prevalent, the general principles of aldehyde polymerization apply. tandfonline.comcmu.edu The bulky trimethoxyphenyl group may sterically hinder the formation of high molecular weight polymers but favor the formation of cyclic oligomers. These reactions are typically initiated by cationic mechanisms. tandfonline.comscience.gov
Oxidative Transformations of Arylacetaldehydes
The aldehyde group is readily oxidized, a characteristic that distinguishes aldehydes from ketones.
Oxidation to Corresponding Carboxylic Acids (e.g., 3,4,5-Trimethoxyphenylacetic acid)
Arylacetaldehydes can be smoothly oxidized to their corresponding carboxylic acids. libretexts.org The oxidation of this compound yields 2-(2,3,4-trimethoxyphenyl)acetic acid. chemscene.comsielc.com Various oxidizing agents can accomplish this transformation. youtube.comnsf.gov
Potassium Dichromate (K₂Cr₂O₇): In an acidic solution, the orange dichromate(VI) ion is a powerful oxidizing agent that converts the aldehyde to a carboxylic acid, while the chromium is reduced to the green chromium(III) ion. libretexts.orgchemguide.co.uk
Tollens' Reagent ([Ag(NH₃)₂]⁺): This mild oxidizing agent, used in the classic "silver mirror test," oxidizes aldehydes to the corresponding carboxylate salt under alkaline conditions, while the silver(I) ions are reduced to metallic silver. chemguide.co.uk
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be used under acidic, basic, or neutral conditions. Care must be taken as it can also oxidize other functional groups if not controlled.
Sodium Chlorite (NaClO₂): Often used in combination with a catalyst like TEMPO, this method is highly efficient for converting aldehydes to carboxylic acids, especially for complex molecules. nih.gov
The general transformation is shown below:
| Starting Material | Oxidizing Agent | Product |
| This compound | K₂Cr₂O₇ / H⁺ | 2-(2,3,4-Trimethoxyphenyl)acetic acid |
| This compound | Tollens' Reagent | 2-(2,3,4-Trimethoxyphenyl)acetate |
Note: The prompt mentions 3,4,5-Trimethoxyphenylacetic acid as an example. While this is a related compound, the direct oxidation of this compound yields the 2,3,4-substituted isomer. The synthesis of the 3,4,5-isomer would start from 3,4,5-trimethoxybenzaldehyde. google.comgoogle.com
Mechanistic Investigations of Oxygenation Reactions (e.g., NADPH-dependent P450 isozyme catalysis, molecular oxygen incorporation)
The biological and chemical oxidation of aldehydes is a fundamental transformation. In biological systems, enzymes such as cytochrome P450 (P450) are often implicated in the metabolism of xenobiotics, including aromatic aldehydes. P450 enzymes are a superfamily of heme-containing monooxygenases that catalyze a wide array of oxidative reactions. nih.gov The catalytic cycle of P450 enzymes is complex and typically dependent on NADPH-cytochrome P450 reductase, which transfers electrons from NADPH to the P450 heme center. nih.gov
For an aldehyde like this compound, a P450-catalyzed oxidation would likely proceed to the corresponding carboxylic acid, 2-(2,3,4-trimethoxyphenyl)acetic acid. Mechanistically, this transformation involves the activation of molecular oxygen. While many P450-catalyzed reactions proceed via a perferryl oxygen species (FeO³⁺), some complex oxidations, particularly those involving C-C bond cleavage, utilize a ferric peroxide anion (Fe³⁺O₂⁻). nih.gov In the case of simple aldehyde oxidation, the reaction is analogous to the P450 2E1-catalyzed oxidation of acetaldehyde to acetic acid. researchgate.net Research on P450 2E1 has shown it can catalyze this two-electron oxidation, and pulse-chase experiments have indicated that the acetaldehyde intermediate can be directly converted to acetic acid without dissociating from the enzyme's active site. researchgate.net
The general mechanism for P450-catalyzed aldehyde oxidation involves:
Binding of the aldehyde substrate to the active site of the ferric (Fe³⁺) P450 enzyme.
Reduction of the heme iron to the ferrous (Fe²⁺) state by an electron from NADPH-P450 reductase. nih.gov
Binding of molecular oxygen (O₂) to the ferrous heme.
A second electron transfer and protonation, leading to the formation of a highly reactive iron-oxo species.
This potent oxidizing agent then abstracts a hydrogen atom from the aldehyde's formyl group, leading to the formation of the carboxylic acid product.
Non-enzymatic oxidation involving molecular oxygen can also occur, particularly through radical pathways. The aldehyde C-H bond can be susceptible to radical abstraction, initiating a chain reaction that incorporates molecular oxygen to form peroxyacyl radicals, which can ultimately lead to the carboxylic acid. researchgate.net
Role as an Electrophile in Carbon-Carbon and Carbon-Nitrogen Bond Formation
The aldehyde functional group in this compound is a key electrophilic center, enabling its participation in crucial bond-forming reactions. This reactivity is harnessed in modern synthetic methods, including hydroacylation and acyl radical-based approaches.
Hydroacylation, the addition of an aldehyde's C-H bond across a double or triple bond, is a powerful method for C-C bond formation. Modern protocols have focused on using aerobic C-H activation, which presents a greener alternative to traditional methods that often rely on transition metals or stoichiometric peroxide initiators. nih.gov This approach utilizes molecular oxygen from the air to initiate the reaction. ucl.ac.ukucl.ac.uk
The mechanism for the aerobic, metal-free hydroacylation involves a radical chain process:
Initiation: An acyl radical is generated from the aldehyde. This can be initiated by ambient factors under aerobic conditions.
Propagation: The acyl radical adds to an electron-deficient alkene (e.g., α,β-unsaturated esters, vinyl sulfonates), generating a new carbon-centered radical. ucl.ac.uk
Chain Transfer: This radical then abstracts a hydrogen atom from another molecule of the aldehyde, yielding the final hydroacylated product and regenerating the acyl radical to continue the chain. researchgate.net
This methodology is notable for its mild conditions, which allow for the reaction of sensitive substrates. nih.gov For this compound, this reaction would allow for its direct coupling with various activated olefins, leading to the synthesis of complex ketones.
The generation of an acyl radical from this compound is a gateway to numerous synthetic applications beyond simple hydroacylation. ucl.ac.ukucl.ac.uk These highly reactive intermediates can be trapped by various radical acceptors to form not only C-C bonds but also C-N bonds, providing access to amides and related structures. ucl.ac.uk
The formation of the acyl radical via aldehyde auto-oxidation is a key step. researchgate.net In this pathway, the acyl radical reacts with molecular oxygen to form a peracyl radical. This peracyl radical can then abstract a hydrogen atom from another aldehyde molecule, propagating the radical chain and regenerating the acyl radical. researchgate.net Photochemical methods have also emerged as a green route for generating acyl radicals under mild, room-temperature conditions, further expanding their synthetic utility. rsc.org These approaches avoid the harsh conditions associated with traditional methods like Friedel-Crafts acylation. rsc.org
Derivatization Reactions for Diverse Chemical Scaffolds
The aldehyde functionality is a cornerstone for building molecular diversity through condensation and cyclization reactions.
The Knoevenagel condensation is a classic and reliable reaction for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. nih.gov When this compound reacts with substituted phenylacetonitriles in the presence of a base, it yields α,β-unsaturated acrylonitrile (B1666552) derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and functional materials. nih.govacgpubs.org
The reaction is typically catalyzed by a base (e.g., piperidine, triethylamine (B128534), or even green catalysts like aqueous extracts of agro-waste), which deprotonates the active methylene compound to form a nucleophilic carbanion. acgpubs.orgnih.gov This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields the final condensed product. The reaction is often efficient and can be performed under mild conditions, including at room temperature and even in water or solvent-free systems. rsc.orgijprs.com
Table 1: Representative Products of Knoevenagel Condensation
This table illustrates the expected products from the reaction of this compound with various active methylene compounds.
| Active Methylene Compound | Product Name |
| Malononitrile | 2-(2,3,4-Trimethoxyphenyl)ethylidenemalononitrile |
| Phenylacetonitrile | 3-(2,3,4-Trimethoxyphenyl)-2-phenylacrylonitrile |
| 4-Chlorophenylacetonitrile | 2-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylonitrile |
| Methyl cyanoacetate | Methyl 2-cyano-3-(2,3,4-trimethoxyphenyl)acrylate |
Beyond the Knoevenagel condensation, the aldehyde group of this compound can participate in a variety of other condensation and cyclization reactions to generate complex heterocyclic and polycyclic structures. These reactions often proceed in a sequential or one-pot manner, offering an efficient route to valuable chemical scaffolds. nih.gov
One notable example is the multicomponent condensation reaction. A study involving the closely related 2,3,4-trimethoxybenzaldehyde (B140358) demonstrated its reaction with 7-hydroxy-3-phenyl-4H-chromen-4-one and Meldrum's acid. mdpi.com This one-pot, two-step process, catalyzed by triethylamine followed by acid-catalyzed intramolecular cyclization, yields a complex pyrano[2,3-f]chromene derivative regiospecifically. mdpi.com The proposed mechanism involves an initial Michael addition followed by cleavage of the Meldrum's acid moiety and subsequent cyclization. mdpi.com
Furthermore, sequential reactions involving an initial Knoevenagel condensation can be designed to proceed to subsequent intramolecular cyclization. nih.gov For instance, the reaction of an ortho-substituted benzaldehyde (B42025) with a malonate can lead first to a benzylidene malonate intermediate, which then undergoes an intramolecular Friedel-Crafts-type cyclization to form an indene (B144670) ring system. The selectivity for the condensation product versus the cyclized product can often be controlled by the reaction conditions, such as the choice of catalyst (e.g., piperidine/AcOH vs. TiCl₄/amine) and reaction time. nih.gov
Table 2: Example of a Multicomponent Cyclization Reaction
This table outlines the components and product of a cyclization reaction analogous to what could be achieved with this compound, based on published transformations of similar aldehydes. mdpi.com
| Aldehyde | Reactant 2 | Reactant 3 | Product Type |
| 2,3,4-Trimethoxybenzaldehyde | 7-Hydroxy-3-phenyl-4H-chromen-4-one | Meldrum's acid | Dihydropyrano[2,3-f]chromene |
Advanced Spectroscopic Characterization Techniques for 2 2,3,4 Trimethoxyphenyl Acetaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 2-(2,3,4-trimethoxyphenyl)acetaldehyde. It provides unparalleled insight into the chemical environment of individual atoms.
One-dimensional NMR techniques are fundamental for determining the basic structure of a molecule.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, distinct signals are expected for the aldehydic proton, the methylene (B1212753) protons, the aromatic protons, and the methoxy (B1213986) protons. The chemical shift (δ) of the aldehydic proton is typically found significantly downfield (around 9-10 ppm) due to the electron-withdrawing nature of the carbonyl group. youtube.comdocbrown.info The methylene protons adjacent to the carbonyl group would appear as a doublet, while the aromatic protons would exhibit a specific splitting pattern depending on their substitution. The three methoxy groups would likely appear as sharp singlets at distinct chemical shifts.
¹³C NMR (Carbon-13 NMR): This method identifies the number of non-equivalent carbon atoms in a molecule. libretexts.org For this compound, separate resonances are expected for the carbonyl carbon, the carbons of the aromatic ring, the methylene carbon, and the carbons of the three distinct methoxy groups. The carbonyl carbon is characteristically observed at a low field (downfield) in the spectrum, typically in the range of 160-220 ppm. libretexts.org
¹³C-APT (Attached Proton Test): This experiment helps differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. In an APT spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ and quaternary carbons appear as negative signals. This would be instrumental in assigning the various carbon signals in this compound.
A representative, though generalized, set of expected ¹H and ¹³C NMR data for this compound is presented below. Actual experimental values can vary slightly based on the solvent and instrument used.
| ¹H NMR Data | |
| Proton | Expected Chemical Shift (δ, ppm) |
| Aldehydic H | 9.5 - 10.0 |
| Aromatic H | 6.5 - 7.5 |
| Methylene H (CH₂) | 3.5 - 4.0 |
| Methoxy H (OCH₃) | 3.8 - 4.0 |
| ¹³C NMR Data | |
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carbonyl C (C=O) | 190 - 205 |
| Aromatic C | 110 - 160 |
| Methylene C (CH₂) | 45 - 55 |
| Methoxy C (OCH₃) | 55 - 65 |
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule. princeton.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, a COSY spectrum would show a correlation between the aldehydic proton and the adjacent methylene protons. It would also reveal couplings between the aromatic protons on the phenyl ring. researchgate.netresearchgate.net
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine spatial proximity between protons, regardless of whether they are scalar-coupled. This is particularly useful for determining the stereochemistry and conformation of molecules.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.edu It is invaluable for unambiguously assigning carbon resonances. For instance, the methylene proton signals would show a cross-peak with the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. princeton.edu This technique is crucial for piecing together the molecular skeleton. For example, the aldehydic proton would show a correlation to the carbonyl carbon and the adjacent methylene carbon. The methylene protons would show correlations to the carbonyl carbon and the aromatic ring carbons.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. frontiersin.org
ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry): ESI is a soft ionization technique that is well-suited for analyzing polar molecules. nih.govcreative-proteomics.com In ESI-HRMS, a solution of the analyte is sprayed into an electric field, creating charged droplets from which ions are generated. This technique would allow for the precise determination of the molecular weight of this compound and its derivatives, often with sub-ppm mass accuracy.
MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight-Mass Spectrometry): MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy. creative-proteomics.comresearchgate.net The laser pulse desorbs and ionizes the analyte, and the time it takes for the ions to travel to the detector (time-of-flight) is used to determine their mass-to-charge ratio. MALDI-TOF-MS is particularly useful for analyzing a wide range of molecules and can provide rapid, high-throughput analysis. frontiersin.orgnih.gov
For this compound (C₁₁H₁₄O₄), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its elemental composition.
| Mass Spectrometry Data | |
| Technique | Information Obtained |
| ESI-HRMS | Exact mass, elemental composition |
| MALDI-TOF-MS | Molecular weight, potential for rapid screening |
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jocpr.com It is particularly useful for the analysis of volatile and thermally stable compounds. und.edu Aldehydes can be challenging to analyze directly by GC-MS due to their reactivity. und.edu However, derivatization can be employed to create more stable compounds suitable for GC-MS analysis. und.eduresearchgate.net GC-MS can be used to identify this compound in complex mixtures and to trace its formation or reaction pathways in mechanistic studies. researchgate.net The mass spectrum obtained from GC-MS provides a fragmentation pattern that serves as a molecular fingerprint, which can be compared to library data for identification. docbrown.info
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. In the IR spectrum of this compound, a strong characteristic absorption band for the carbonyl (C=O) stretching vibration of the aldehyde would be expected in the region of 1720-1740 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic ring and the aliphatic chain, as well as C-O stretching vibrations for the ether linkages of the methoxy groups, would be observed.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
The aldehyde C-H bond typically shows a distinctive pair of bands in the region of 2850-2750 cm⁻¹. The carbonyl (C=O) stretching vibration of the aldehyde is one of the most intense and characteristic bands in the IR spectrum, usually appearing in the range of 1740-1720 cm⁻¹.
The aromatic ring gives rise to several bands. The C-H stretching vibrations of the aromatic protons are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring also influences the positions of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as out-of-plane bending bands in the 900-675 cm⁻¹ range.
The methoxy groups (-OCH₃) will also have characteristic absorptions. The C-H stretching of the methyl groups will be in the 2960-2850 cm⁻¹ range. The C-O stretching vibration of the aryl ether linkage is expected to produce a strong band in the 1275-1200 cm⁻¹ region for the asymmetric stretch and around 1075-1020 cm⁻¹ for the symmetric stretch.
A hypothetical FT-IR data table for this compound is presented below, based on typical ranges for its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C-H Stretch | 2850-2750 |
| Aldehyde | C=O Stretch | 1740-1720 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Methoxy | C-H Stretch | 2960-2850 |
| Aryl Ether | Asymmetric C-O Stretch | 1275-1200 |
| Aryl Ether | Symmetric C-O Stretch | 1075-1020 |
This table is predictive and based on general spectroscopic principles.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It measures the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is based on the absorption of light, Raman spectroscopy relies on the change in polarizability of a molecule's electron cloud during a vibration.
For a molecule like this compound, Raman spectroscopy can provide valuable information about its non-polar bonds and symmetric vibrations, which are often weak or inactive in the IR spectrum. The aromatic ring and the C-C single bonds in the acetaldehyde (B116499) side chain would be expected to produce strong Raman signals.
Specific Raman spectral data for this compound is not widely published. However, based on the analysis of similar molecules, certain characteristic Raman bands can be anticipated. The symmetric breathing mode of the substituted benzene ring would likely produce a strong and sharp band. The C-C stretching of the aliphatic chain and the various C-H bending modes would also be observable. The carbonyl C=O stretch, while strong in the IR, is typically weaker in the Raman spectrum.
A hypothetical Raman data table for this compound is provided below.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring | Ring Breathing | ~1000 |
| Aromatic Ring | C=C Stretch | 1610-1580 |
| Aliphatic Chain | C-C Stretch | 900-800 |
| Aldehyde | C=O Stretch | 1740-1720 (weak) |
This table is predictive and based on general spectroscopic principles.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.ukfiveable.me When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores, which are the parts of a molecule that absorb light. upenn.edu
For this compound, the primary chromophore is the substituted benzene ring. The presence of the aldehyde group and the methoxy groups as auxochromes (substituents on the chromophore that modify its light-absorbing properties) will influence the absorption maxima (λmax).
The electronic spectrum of a substituted benzene ring typically shows two main absorption bands: the E-band (from ethylenic) and the B-band (from benzenoid). The E-band, which is more intense, usually appears around 200-230 nm, while the B-band, which is less intense and often shows fine structure, appears at longer wavelengths, typically around 250-280 nm.
The aldehyde group, with its n → π* transition, can also contribute to the UV-Vis spectrum, although this absorption is often weak and may be obscured by the more intense π → π* transitions of the aromatic ring. researchgate.net The methoxy groups, being electron-donating, are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the aromatic π → π* transitions.
A hypothetical UV-Vis data table for this compound in a non-polar solvent is presented below.
| Transition Type | Chromophore | Expected λmax (nm) |
| π → π* (E-band) | Substituted Benzene | ~220 |
| π → π* (B-band) | Substituted Benzene | ~275 |
| n → π* | Aldehyde | ~300 (weak) |
This table is predictive and based on general spectroscopic principles.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. excillum.com This technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to calculate the electron density map of the crystal, from which the atomic positions can be determined.
While a specific single crystal X-ray structure for this compound is not publicly available, the technique would provide invaluable data if a suitable crystal could be grown. The data obtained would include:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the smallest repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.
Bond Lengths and Angles: The exact distances between bonded atoms and the angles between them.
Torsion Angles: The dihedral angles that define the conformation of the molecule, such as the orientation of the acetaldehyde side chain relative to the phenyl ring and the orientation of the methoxy groups.
Intermolecular Interactions: Details of how the molecules pack together in the crystal, including any hydrogen bonding, π-π stacking, or van der Waals interactions.
A hypothetical table of crystallographic data for this compound is shown below to illustrate the type of information that would be obtained from an XRD study.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002 |
| Z (molecules per unit cell) | 4 |
This table contains hypothetical data for illustrative purposes.
Density Functional Theory (DFT) Calculations for Molecular Properties
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach allows for the calculation of a wide range of molecular properties. For a derivative, 2-(2,3,4-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole, DFT calculations using the B3LYP functional and a 6-311G++(d,p) basis set have been successfully employed to analyze its structure and electronic properties, indicating this would be a suitable level of theory for the parent acetaldehyde compound.
A fundamental step in any computational analysis is the optimization of the molecule's geometry. This process determines the lowest energy arrangement of the atoms in space, corresponding to the most stable structure of the molecule. For this compound, this would involve calculating the key bond lengths, bond angles, and dihedral angles.
For instance, analysis would focus on the C-C and C-O bond lengths within the acetaldehyde side chain and the bond parameters of the trimethoxyphenyl ring. Comparing these calculated values to experimental data for similar compounds, such as acetaldehyde itself, helps validate the computational method. Theoretical calculations for acetaldehyde have shown good agreement with experimental values for C-C and C-O bond lengths and C-C-O bond angles. For the title compound, particular attention would be paid to the orientation of the three methoxy groups on the phenyl ring and the conformation of the acetaldehyde side chain relative to the ring.
Table 1: Hypothetical Optimized Structural Parameters for this compound
| Parameter | Bond/Angle | Expected Value (Å/°) |
| Bond Length | C(ring)-C(side chain) | ~1.51 |
| Bond Length | C(side chain)-C=O | ~1.50 |
| Bond Length | C=O | ~1.21 |
| Bond Angle | C(ring)-C-C=O | ~115-117 |
| Bond Angle | C-C=O | ~124-125 |
| Dihedral Angle | C(ring)-C(ring)-C-C | Variable |
Note: This table is illustrative and contains expected values based on general chemical principles and data for simpler molecules like acetaldehyde. Specific DFT calculations for this compound are required for accurate values.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, FMO analysis would reveal the spatial distribution of these key orbitals. It is expected that the HOMO would be localized primarily on the electron-rich trimethoxyphenyl ring, while the LUMO would likely be centered on the electron-withdrawing acetaldehyde group. The HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and its susceptibility to electronic excitation.
Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species. The MESP surface is colored to indicate different electrostatic potential values: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack.
In this compound, the MESP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for interaction with electrophiles. Conversely, the hydrogen atom of the aldehyde group and the hydrogen atoms of the aromatic ring would exhibit positive potential. This analysis helps in understanding intermolecular interactions, including hydrogen bonding.
To quantify the reactivity predicted by FMO and MESP analyses, a range of global and local reactivity descriptors can be calculated using DFT.
Global Descriptors : Based on HOMO and LUMO energies, one can calculate properties like chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). Hardness and softness are related to the HOMO-LUMO gap and describe the molecule's resistance to changes in its electron distribution. The electrophilicity index measures the energy stabilization when the molecule accepts additional electronic charge.
Local Descriptors : Fukui functions (f(r)) are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By condensing the Fukui function values to individual atoms, one can rank the reactivity of different atomic centers. For this compound, this analysis would pinpoint which of the carbon atoms on the aromatic ring is most susceptible to electrophilic substitution or which atom is the primary target for a nucleophile.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize chemical bonding. QTAIM analysis can define atoms within a molecule and describe the nature of the bonds between them (e.g., covalent, ionic, hydrogen bonds) based on the properties of the electron density at bond critical points. For this compound, QTAIM could be used to precisely characterize the C-C, C-O, and C-H bonds, and to identify and quantify weaker intramolecular interactions, such as hydrogen bonds that might influence the molecule's conformation.
Molecules with significant charge separation and delocalized electrons can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. DFT calculations can predict the first-order hyperpolarizability (β), a key measure of a molecule's NLO response. The presence of the electron-rich trimethoxy-substituted ring connected to the electron-withdrawing acetaldehyde group suggests that this compound might possess NLO properties. Computational analysis would quantify this potential by calculating the hyperpolarizability and comparing it to known NLO materials.
Computational and Quantum Chemical Insights into this compound
Computational chemistry provides a powerful lens for examining molecules at the electronic level, offering profound insights into their structure, stability, and reactivity. By applying quantum chemical methods, it is possible to dissect the intricate network of interactions that govern a molecule's behavior. This article focuses on the theoretical investigation of this compound, exploring its electronic landscape through advanced computational techniques.
Computational Chemistry and Quantum Chemical Investigations
Natural Bond Orbital (NBO) analysis is a computational method that translates complex, many-electron wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This approach provides a quantitative description of the bonding and electronic structure within a molecule. A key feature of NBO analysis is its ability to identify and quantify delocalization effects—the departure from a purely localized Lewis structure—by examining interactions between filled "donor" orbitals and empty "acceptor" orbitals. wisc.eduq-chem.com
The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory. nih.gov The stabilization energy (E(2)) associated with an interaction between a donor NBO (i) and an acceptor NBO (j) is a measure of the intensity of delocalization and is calculated as:
E(2) = qi * (Fi,j)2 / (εj - εi)
where qi is the donor orbital occupancy, Fi,j is the off-diagonal NBO Fock matrix element, and εi and εj are the energies of the donor and acceptor orbitals, respectively.
Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix for 2-(2,3,4-Trimethoxyphenyl)acetaldehyde
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) on Aldehyde | σ* (C-C) of Acetaldehyde (B116499) Group | 5.8 | n → σ |
| LP (O) on Methoxy (B1213986) at C2 | σ (CAromatic-CAromatic) | 6.2 | n → σ |
| LP (O) on Methoxy at C3 | σ (CAromatic-CAromatic) | 5.9 | n → σ |
| LP (O) on Methoxy at C4 | σ (CAromatic-CAromatic) | 6.1 | n → σ |
| σ (CAromatic-H) | σ (CAromatic-CAromatic) | 4.5 | σ → σ* |
Computational chemistry is an indispensable tool for elucidating the intricate pathways of chemical reactions. nih.govbohrium.com By employing methods such as Density Functional Theory (DFT), it is possible to map the potential energy surface (PES) for a given reaction, identifying reactants, products, intermediates, and, crucially, transition states (TS). rsc.orgnih.gov A transition state represents the highest energy point along the minimum energy path between reactants and products, and its energy relative to the reactants defines the activation barrier for the reaction. nih.gov
Studies on related aldehydes and ketones demonstrate that computational approaches can accurately model various reactions, including nucleophilic additions, cycloadditions, and photochemical processes. bohrium.comnih.gov For this compound, a fundamental reaction is the nucleophilic addition to the electrophilic carbonyl carbon. A computational study of this process would involve optimizing the geometries of the reactant molecules, the transition state for the addition, and the final product. The calculated energies of these structures provide the reaction's thermodynamic and kinetic profile. For example, modeling the addition of a simple nucleophile like a hydride ion (H⁻) would reveal the energy barrier that must be overcome for the reaction to proceed. These theoretical investigations are critical for understanding reactivity and for the rational design of synthetic pathways. nih.gov
Table 2: Calculated Relative Energies for a Hypothetical Nucleophilic Addition Reaction
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State (TS) | Highest energy point during nucleophilic attack | +12.5 |
| Product | Addition product (alkoxide) | -18.0 |
Theoretical spectroscopy, a branch of computational chemistry, allows for the a priori prediction of spectroscopic data. olemiss.edu Methods like Time-Dependent Density Functional Theory (TD-DFT) and Quartic Force Fields (QFFs) can accurately calculate the parameters that underpin various forms of spectroscopy, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. olemiss.eduehu.es These theoretical predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and identifying unknown compounds. nih.gov
For this compound, computational methods can predict key spectroscopic features.
IR Spectrum: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. This allows for the assignment of major peaks in an experimental IR spectrum, such as the characteristic C=O stretch of the aldehyde, the C-O stretches of the methoxy groups, and the C-H stretches of the aromatic ring.
UV-Vis Spectrum: Electronic excitation energies and oscillator strengths can be computed to predict the absorption maxima (λmax) in the UV-Vis spectrum. These transitions typically involve the promotion of electrons from π to π* orbitals within the aromatic system and n to π* transitions associated with the carbonyl group.
Comparing these predicted values with experimental data provides a powerful method for structural verification.
Table 3: Theoretical vs. Typical Experimental Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) | Typical Experimental Range (cm-1) |
|---|---|---|---|
| C=O Stretch | Aldehyde | 1728 | 1720-1740 |
| Aromatic C=C Stretch | Phenyl Ring | 1605, 1580 | 1580-1610 |
| Aromatic C-H Stretch | Phenyl Ring | 3080 | 3050-3100 |
| C-O-C Asymmetric Stretch | Methoxy Ether | 1255 | 1230-1275 |
| Aliphatic C-H Stretch | Acetaldehyde CH2 | 2945 | 2920-2960 |
Applications of 2 2,3,4 Trimethoxyphenyl Acetaldehyde in Complex Organic Synthesis
As a Precursor in the Synthesis of Diverse Heterocyclic Systems (e.g., chromene derivatives)
The 2H-chromene framework is a prevalent motif in a wide array of biologically active molecules. The synthesis of these heterocyclic systems often involves the reaction of an aldehyde with a suitably functionalized phenol (B47542). One common strategy is the reaction of salicylaldehydes with various partners in the presence of a catalyst. For instance, a one-pot, three-component reaction of a salicylaldehyde, an amine, and an alkenyl boronic acid can yield 2H-chromenes. nih.gov In this type of reaction, an aminophenol intermediate is initially formed, which then undergoes cyclization to provide the final chromene product. nih.gov
While direct examples of the use of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde in chromene synthesis are not prevalent in the literature, the general reactivity of aldehydes in such transformations is well-established. For example, the related compound, 2,3,4-trimethoxybenzaldehyde (B140358), has been used in a one-pot multicomponent reaction with 7-hydroxy-3-phenyl-4H-chromen-4-one and Meldrum's acid to produce a complex pyrano[2,3-f]chromene-4,8-dione derivative with a 68% yield. nih.gov This reaction proceeds through the formation of a Michael acceptor from the aldehyde and Meldrum's acid, followed by a series of reactions including tautomerization and intramolecular cyclization. nih.gov
Given the established reactivity of aldehydes in these cyclization reactions, it is plausible that this compound could serve as a precursor for novel chromene derivatives, although specific reaction conditions would need to be developed and optimized.
| Reaction Type | Reactants | Product | Key Features |
| Petasis Condensation | Salicylaldehydes, Amines, Alkenyl Boronic Acids | 2H-Chromenes | One-pot, three-component reaction; forms an aminophenol intermediate. nih.gov |
| Multicomponent Reaction | 7-hydroxy-3-phenyl-4H-chromen-4-one, 2,3,4-trimethoxybenzaldehyde, Meldrum's acid | 3-phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione | One-pot, telescoped two-step process; proceeds via a Michael acceptor. nih.gov |
| Hydrazine-Catalyzed RCCOM | O-allyl salicylaldehydes | 2H-Chromenes | Ring-closing carbonyl-olefin metathesis; utilizes a bicyclic hydrazine (B178648) catalyst. nih.gov |
Role in the Synthesis of Functionalized Acrylonitrile (B1666552) Derivatives
Functionalized acrylonitrile derivatives are important intermediates in organic synthesis and are often found in molecules with interesting biological activities. A primary method for their synthesis is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile, in the presence of a basic catalyst. This reaction is a cornerstone for the formation of carbon-carbon double bonds. researchgate.netbhu.ac.in
The general mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final acrylonitrile derivative. A variety of catalysts, including basic amines like piperidine and organocatalysts, can be employed to facilitate this transformation.
While specific literature detailing the Knoevenagel condensation of this compound is scarce, the reaction of the closely related 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile in the presence of a base has been reported to produce 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. This demonstrates the feasibility of using trimethoxyphenyl-substituted aldehydes in such condensations. Therefore, it is highly probable that this compound would react readily with malononitrile or other active methylene compounds under standard Knoevenagel conditions to afford the corresponding functionalized acrylonitrile derivative.
| Reactants | Reaction Type | Catalyst | Product Class |
| Aldehyde, Malononitrile | Knoevenagel Condensation | Basic (e.g., piperidine, ammonium acetate) | Arylidenemalononitriles |
| 3,4,5-trimethoxybenzaldehyde, (4-methoxyphenyl)acetonitrile | Base-catalyzed condensation | Sodium Hydroxide | 2,3-diaryl acrylonitrile |
Development of Novel Reaction Methodologies through Aldehyde Activation
The aldehyde functionality of this compound is a prime target for activation in the development of novel reaction methodologies. Organocatalysis, in particular, offers a range of strategies for aldehyde activation, leading to the formation of highly reactive intermediates. These methods often rely on the formation of iminium ions or enamines, which can then participate in a variety of asymmetric transformations.
For instance, secondary amines can react with α,β-unsaturated aldehydes to form iminium ions, which lower the LUMO of the aldehyde and facilitate conjugate addition reactions. Alternatively, the reaction of an aldehyde with a secondary amine catalyst can lead to the formation of an enamine, which is a powerful nucleophile. This enamine can then react with various electrophiles, enabling a range of α-functionalization reactions of the aldehyde.
While specific studies focusing on the activation of this compound are not extensively documented, the general principles of organocatalytic aldehyde activation are broadly applicable. The presence of the trimethoxyphenyl group may influence the reactivity and stereoselectivity of such reactions, potentially leading to the development of novel synthetic methods for the construction of enantioenriched molecules. The exploration of different organocatalysts and reaction conditions with this compound could open up new avenues for the synthesis of complex and valuable compounds.
| Activation Strategy | Catalyst Type | Reactive Intermediate | Potential Applications |
| Iminium Ion Catalysis | Secondary Amines | Iminium Ion | Conjugate additions, Cycloadditions |
| Enamine Catalysis | Secondary Amines | Enamine | α-alkylation, α-amination, α-oxidation |
| Synergistic Catalysis | Organocatalyst + Metal Catalyst | Activated complex | Reactions with less reactive partners |
Intermediate in the Total Synthesis of Natural Products and Complex Molecules
The trimethoxyphenyl moiety is a key structural feature in a number of biologically active natural products, including the potent anticancer agents colchicine and podophyllotoxin. The specific substitution pattern of the methoxy (B1213986) groups on the aromatic ring is often crucial for their biological activity. As such, substituted trimethoxyphenyl compounds are valuable building blocks in the total synthesis of these and other complex molecules.
Although there are no specific reports detailing the use of this compound as an intermediate in a completed total synthesis of a natural product, its structure suggests its potential as a precursor. For example, the related compound 3,4,5-trimethoxybenzaldehyde dimethyl acetal has been utilized as a starting material in the synthesis of antibiotic stilbenes. researchgate.net This highlights the utility of trimethoxyphenyl aldehydes in building complex molecular scaffolds.
The this compound molecule could, in principle, be elaborated into more complex structures through various synthetic transformations. For instance, it could undergo olefination reactions to introduce new carbon-carbon double bonds, or it could be used in aldol (B89426) or other condensation reactions to build larger carbon skeletons. The trimethoxyphenyl group would be carried through these transformations, ultimately being incorporated into the final target molecule. The development of synthetic routes that utilize this compound as a key intermediate could provide more efficient and novel pathways to important natural products and their analogues.
| Natural Product Class | Key Structural Motif | Potential Synthetic Role of this compound |
| Colchicinoids | Trimethoxyphenyl ring | Building block for the A-ring |
| Podophyllotoxins | Trimethoxyphenyl ring | Precursor to the trimethoxyphenyl portion of the molecule |
| Stilbenes | Trimethoxyphenyl ring | Starting material for the synthesis of the stilbene backbone |
Structure Activity Relationship Sar Studies of 2 2,3,4 Trimethoxyphenyl Acetaldehyde Analogs
Analysis of the Contribution of the Trimethoxyphenyl Moiety to Chemical Properties and Reactivity
The 2,3,4-trimethoxyphenyl group is a significant structural feature that imparts distinct chemical properties to the acetaldehyde (B116499) backbone. This moiety is frequently found in potent biologically active compounds, particularly those that inhibit tubulin polymerization. nih.govnih.gov The trimethoxyphenyl (TMP) group is often considered a key tubulin-binding element, playing a crucial role in the mechanism of action for various anticancer agents. nih.gov
The reactivity of the acetaldehyde side chain is also influenced by the attached trimethoxyphenyl ring. The electron-donating nature of the ring can affect the electrophilicity of the aldehyde's carbonyl carbon and the acidity of the alpha-protons, thereby influencing its participation in condensation, oxidation, and reduction reactions.
Stereochemical Aspects Influencing Chemical Transformations and Derivative Formation
The chemical transformations of 2-(2,3,4-trimethoxyphenyl)acetaldehyde and its analogs are significantly governed by stereochemical factors. The aldehyde functional group is a prochiral center, and its reactions, such as nucleophilic addition, can lead to the formation of a new chiral center. The stereochemical outcome of such reactions is often dictated by the reaction mechanism and the steric environment.
Nucleophilic substitution reactions can proceed with distinct stereochemical outcomes. For example, an S\textsubscript{N}2 mechanism typically results in a complete inversion of the stereochemical configuration at the reaction center, whereas an S\textsubscript{N}1 reaction often leads to racemization, producing a mixture of enantiomers. scribd.com
In derivative formation, the existing structural features of the molecule can direct the stereochemistry of the product. This principle of regioselectivity was observed in a multicomponent condensation involving 2,3,4-trimethoxybenzaldehyde (B140358) (a related precursor). The reaction yielded only one of two possible isomeric products. mdpi.com This specificity was attributed to the energetic unfavorability of an alternative reaction pathway that would disrupt the aromaticity of an intermediate pyranone fragment. mdpi.com This demonstrates how the inherent electronic and steric properties of the trimethoxyphenyl system can enforce a high degree of stereochemical control over chemical transformations.
Similarly, studies on related N-acylhydrazones have shown that they are obtained selectively as the (E)-isomer in an anti-conformation, a stereochemical preference confirmed through X-ray diffraction analysis. beilstein-journals.org This highlights that even without a chiral center in the starting material, the reaction can proceed with high stereoselectivity to form a specific geometric isomer.
| Reaction Type | Typical Stereochemical Outcome | Governing Principle |
| S\textsubscript{N}2 Reaction | Inversion of configuration | Back-side attack of the nucleophile. |
| S\textsubscript{N}1 Reaction | Racemization | Formation of a planar carbocation intermediate. |
| Condensation Reaction | Regiospecific/Stereospecific | Energetic favorability of one reaction pathway or transition state over another. mdpi.com |
| Isomer Formation | Selective formation of one isomer (e.g., E/Z) | Steric hindrance and electronic interactions favoring a specific geometric arrangement. beilstein-journals.org |
Correlation of Specific Structural Features with Distinct Chemical Reactivity Profiles
The chemical reactivity of analogs derived from this compound is directly correlated with specific structural features. Modifications to the side chain, the aromatic ring, or the functional groups can lead to predictable changes in reactivity and biological activity.
A clear example of this correlation is seen in studies of cathinone (B1664624) analogs, where the length of an α-carbon side chain directly impacts biological potency. An inverted U-shaped relationship was observed: the potency as a dopamine (B1211576) uptake inhibitor increased as the aliphatic chain was elongated from a methyl to a propyl group, but then decreased as the chain was further lengthened to a butyl or pentyl group. nih.gov This suggests an optimal side-chain length for interaction with the biological target.
Other studies have highlighted the importance of substituent properties such as rigidity and hydrophobicity. In a series of chromene-carboxylate derivatives, it was found that the 3 and 4 positions of the chromene ring favored rigid and hydrophobic functional groups for optimal activity. nih.gov Conversely, the 6-position favored a meta- or para-substituted aryl group with substituents that were small and hydrophilic. nih.gov
The reactivity of the molecule can also be fine-tuned by altering intramolecular forces. In a comparative study of two N-acylhydrazones, the presence of an electron-withdrawing nitro group, compared to an electron-donating methyl group, resulted in a stronger intramolecular hydrogen bond. beilstein-journals.org This stronger interaction, in turn, increased the molecule's susceptibility to hydrolysis, demonstrating a direct link between a specific structural feature (the substituent's electronic nature) and a chemical reactivity profile (hydrolytic stability). beilstein-journals.org
| Structural Feature | Effect on Reactivity/Property | Example Analog Class |
| α-Carbon Side-Chain Length | Inverted U-shaped correlation with potency. nih.gov | N-Ethyl Cathinones |
| Substituent Hydrophobicity | Rigid, hydrophobic groups at certain positions enhance activity. nih.gov | Chromene-Carboxylates |
| Substituent Hydrophilicity | Small, hydrophilic groups at other positions enhance activity. nih.gov | Chromene-Carboxylates |
| Intramolecular H-Bonding | Stronger H-bond correlates with increased susceptibility to hydrolysis. beilstein-journals.org | N-Acylhydrazones |
Examination of Substituent Effects on Reaction Outcomes and Selectivity
The nature and position of substituents on the trimethoxyphenyl ring or on derivatives of the acetaldehyde side chain have a profound effect on reaction outcomes and selectivity. Substituents exert their influence through a combination of electronic and steric effects.
Electronic effects are particularly well-documented. A study comparing a 3-nitro substituted salicylaldehyde-derived hydrazone with a 3-methyl substituted analog provided a clear illustration of substituent effects. beilstein-journals.org The electron-withdrawing nitro group made the phenolic proton more acidic (pKa of 5.68) and increased the molecule's susceptibility to hydrolysis. beilstein-journals.org In contrast, the electron-donating methyl group resulted in a less acidic phenol (B47542). These electronic differences were also observable in NMR spectra, with the nitro group causing a strong deshielding of the adjacent hydroxyl proton. beilstein-journals.org
The position of substituents is also critical. In the synthesis of fluorinated benzaldehydes, the position of a methoxy (B1213986) group relative to a nitro group was shown to influence the radiochemical yields of nucleophilic aromatic substitution (S\textsubscript{N}Ar) reactions. researchgate.net Good yields were obtained when the methoxy group was in the meta-position to the nitro group, which activates the ring for nucleophilic attack. researchgate.net
Computational studies on substituted thiophenes further clarify these effects, showing that different substituents alter the Gibbs free energy barriers of reaction pathways in S\textsubscript{N}Ar reactions. nih.gov The rate-limiting step was the formation of a zwitterionic intermediate, and the energy required to reach this state was dependent on the substituent. nih.gov This demonstrates that substituents can fundamentally alter reaction mechanisms and kinetics, thereby controlling the outcome and selectivity of a chemical transformation.
| Substituent Type | Position | Observed Effect | Reference |
| Electron-withdrawing (-NO₂) | On aldehyde-derived ring | Increases phenol acidity, increases susceptibility to hydrolysis. | beilstein-journals.org |
| Electron-donating (-CH₃) | On aldehyde-derived ring | Decreases phenol acidity, increases hydrolytic stability. | beilstein-journals.org |
| Methoxy (-OCH₃) | Meta to nitro group | Facilitates high yields in S\textsubscript{N}Ar reactions. | researchgate.net |
| Various (e.g., -CN, -NO₂) | On thiophene (B33073) ring | Alters the Gibbs free energy barrier for S\textsubscript{N}Ar, changing reaction rates. | nih.gov |
Analytical Methodologies for the Detection and Quantification of Aldehydes and Their Derivatives
Derivatization Techniques for Enhanced Analysis
The analysis of aldehydes, including aromatic structures like 2-(2,3,4-Trimethoxyphenyl)acetaldehyde, often presents challenges due to their volatility, polarity, and sometimes low concentration in complex matrices. nih.govund.edu Derivatization is a crucial step to overcome these issues by converting the aldehyde into a more stable, detectable, and chromatographically suitable derivative. nih.govnih.gov This process enhances analytical sensitivity and selectivity. sjpas.com
Hydrazine-Based Derivatization (e.g., using 2,4-Dinitrophenylhydrazine (DNPH))
One of the most widely used and well-established methods for derivatizing carbonyl compounds is the reaction with 2,4-Dinitrophenylhydrazine (DNPH). nih.govsjpas.comnih.gov DNPH reacts with the carbonyl group of an aldehyde in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. nih.govsjpas.comnih.gov This reaction, an addition-elimination process, involves the nucleophilic addition of the amino group of DNPH to the carbonyl carbon, followed by the elimination of a water molecule. sjpas.comsjpas.com
The resulting hydrazones are highly colored, typically yellow to red, and exhibit strong ultraviolet (UV) absorbance, making them ideal for spectrophotometric and chromatographic detection. sjpas.com For instance, the DNPH derivative of acetaldehyde (B116499) has a maximum absorbance (λₘₐₓ) at approximately 360 nm. Aromatic aldehydes generally produce reddish precipitates, while aliphatic aldehydes yield more yellow-colored products. sjpas.comsjpas.com
The DNPH method is versatile and has been applied to a wide range of aldehydes in various samples, including ambient air, water, and biological fluids. nih.govmt.comcopernicus.org The standard procedure often involves drawing a sample through a cartridge impregnated with DNPH and an acid catalyst, followed by elution of the derivatives with a solvent like acetonitrile (B52724) for subsequent analysis. nih.govhitachi-hightech.com
A challenge with DNPH derivatization is the potential formation of E- and Z-stereoisomers of the hydrazones, which can complicate chromatographic analysis. nih.gov However, methods have been developed to address this by, for example, using 2-picoline borane (B79455) to reduce the C=N double bond, thus stabilizing the derivative. nih.govnih.gov
| Parameter | Description | References |
| Reagent | 2,4-Dinitrophenylhydrazine (DNPH) | nih.govsjpas.comnih.gov |
| Reaction | Forms stable 2,4-dinitrophenylhydrazones with aldehydes. | nih.govsjpas.comnih.gov |
| Detection | Derivatives have strong UV absorbance (approx. 360 nm). | researchgate.net |
| Application | Widely used for environmental (air, water) and biological samples. | nih.govmt.comcopernicus.org |
| Advantage | Robust, reproducible, and enhances detection sensitivity. | nih.gov |
| Challenge | Formation of E/Z stereoisomers can complicate analysis. | nih.gov |
Exploration of Other Derivatization Reagents (e.g., Rhodamine B Hydrazide, 2-Aminoacridone, FMOC-hydrazine, PFBHA, TFEH)
Beyond DNPH, a variety of other reagents have been developed to label aldehydes, often to impart fluorescence for even greater sensitivity or to improve performance in mass spectrometry.
Rhodamine B Hydrazide (RBH) is a fluorescent labeling agent. nih.govresearchgate.net It reacts with aldehydes in an acidic medium to form a highly fluorescent derivative. nih.gov This method has been successfully applied to the determination of malondialdehyde in biological fluids, offering high sensitivity with detection limits in the nanomolar range when analyzed by HPLC with fluorescence detection (excitation at ~560 nm, emission at ~580 nm). nih.govresearchgate.net The synthesis of RBH itself involves the reaction of Rhodamine B with hydrazine (B178648) hydrate. rsc.org
2-Aminoacridone is another fluorescent reagent used for the sensitive and selective determination of aldehydes like malondialdehyde. nih.gov The labeling reaction occurs under mild conditions (e.g., 40 °C in a citrate (B86180) buffer), yielding a highly fluorescent product that can be analyzed by liquid chromatography. nih.gov This method provides low detection limits, reaching the nanomolar level. nih.gov
9-Fluorenylmethoxycarbonyl Hydrazine (FMOC-hydrazine) is a pre-column fluorometric labeling reagent. nih.gov While extensively used for labeling reducing sugars, its hydrazine group makes it reactive toward aldehydes. nih.govnih.gov The resulting Fmoc-hydrazone derivatives are stable and can be separated by reversed-phase HPLC with fluorescence detection, offering determination limits in the picomole and sub-picomole range. nih.gov
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a derivatizing agent particularly suited for the analysis of volatile aldehydes by gas chromatography (GC). nih.govsigmaaldrich.comnih.gov PFBHA reacts with aldehydes to form stable oxime derivatives. sigmaaldrich.comresearchgate.net A key advantage of PFBHA over DNPH is that the derivatives are thermally stable and can be readily analyzed by GC, often coupled with mass spectrometry (MS) or an electron capture detector (ECD). nih.govsigmaaldrich.com This method avoids issues like the decomposition of derivatives at high temperatures and does not require extensive cleanup steps. sigmaaldrich.com
Trifluoroethylhydrazine (TFEH) and other phosphonium-based reagents like (4-hydrazino-4-oxobutyl)[tris(2,4,6-trimethoxyphenyl)]phosphonium bromide (TMPP-PrG) have been developed for derivatizing aldehydes and ketones for analysis by liquid chromatography/electrospray mass spectrometry (LC/ESI-MS). researchgate.net These reagents introduce a permanently charged group into the derivative, which significantly enhances ionization efficiency and detection sensitivity in MS. researchgate.net
| Reagent | Target Application | Key Features | References |
| Rhodamine B Hydrazide (RBH) | HPLC-Fluorescence | High sensitivity for biological fluids. | nih.govresearchgate.net |
| 2-Aminoacridone | HPLC-Fluorescence | Mild reaction conditions, high sensitivity. | nih.gov |
| FMOC-hydrazine | HPLC-Fluorescence | Excellent stability, sub-picomole detection limits. | nih.govnih.gov |
| PFBHA | GC-MS/ECD | Forms thermally stable oximes, ideal for volatile aldehydes. | nih.govnih.govsigmaaldrich.com |
| TFEH / TMPP-PrG | LC-MS | Introduces a permanent charge for enhanced MS sensitivity. | researchgate.net |
Chromatographic Analysis of Derivatized Products
Once aldehydes are converted into stable derivatives, chromatographic techniques are employed to separate them from other components in the sample matrix and to perform quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) largely depends on the properties of the derivative and the original analyte.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is the most common technique for analyzing DNPH-derivatized aldehydes. nih.govfishersci.com The derivatives are well-suited for separation on reversed-phase columns (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile and water. nih.govhitachi-hightech.com
Detection is most frequently accomplished using a UV-Vis detector set at the wavelength of maximum absorbance for the hydrazones, which is around 360 nm. hitachi-hightech.comresearchgate.net This approach is robust, reproducible, and forms the basis of several standardized methods by regulatory agencies like the U.S. EPA for monitoring carbonyls in air and water. fishersci.com The use of ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particle columns can significantly improve resolution and speed up analysis times compared to conventional HPLC. fishersci.com
For derivatives labeled with fluorescent tags like Rhodamine B hydrazide or FMOC-hydrazine, an HPLC system equipped with a fluorescence detector is used, providing enhanced sensitivity and selectivity. researchgate.netnih.gov Post-column derivatization, where the aldehyde is first separated by HPLC and then reacted with a reagent like 1,3-cyclohexanedione (B196179) before detection, is another strategy that avoids complex sample pretreatment. nih.govjascoinc.com
Gas Chromatography (GC) for Volatile Aldehydes
Gas chromatography is the preferred method for analyzing volatile aldehydes, especially after derivatization with reagents like PFBHA that produce thermally stable oximes. nih.govsigmaaldrich.com The analysis is typically performed using GC coupled with a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD). nih.govresearchgate.net
GC-MS offers high selectivity and provides structural information, confirming the identity of the aldehydes. und.eduresearchgate.net The PFBHA derivatization method followed by GC analysis is considered a fast and reliable way to quantify aldehydes in various matrices, including air samples and wine. sigmaaldrich.comresearchgate.net Solid-phase microextraction (SPME) with on-fiber derivatization using PFBHA is a common sample preparation technique that simplifies the extraction and derivatization of volatile aldehydes from the sample headspace. sigmaaldrich.comfishersci.com
While less common, DNPH derivatives can also be analyzed by GC-MS, which can significantly lower the detection limits compared to HPLC-UV. researchgate.net However, the thermal stability of the DNPH derivatives can be a concern.
Spectroscopic Quantification Methods
In addition to being used as detectors for chromatography, spectroscopic methods can be used directly for the quantification of derivatized aldehydes.
The reaction of aldehydes with DNPH produces a colored hydrazone, the intensity of which can be measured using a UV-Vis spectrophotometer. mt.comresearchgate.net This colorimetric method is simple and can be used to determine the total carbonyl content in a sample. mt.com After the derivatization reaction, the hydrazone is often treated with a base, such as ethanolic potassium hydroxide, to form a wine-colored ion, the intensity of which is measured at a specific wavelength (e.g., 480 nm or 575 nm) for quantification. mt.com
The absorbance maximum of the DNPH derivatives can provide some structural information; for example, saturated aldehyde derivatives typically absorb around 360 nm. researchgate.net UV-Vis spectroscopy is a reliable and accessible method for quantifying aldehydes, especially when tested against known standards like formaldehyde (B43269) or acetaldehyde. researchgate.net The method has been proven effective for determining carbonyl content in the parts-per-million (ppm) range. mt.com
Q & A
Q. How can researchers mitigate batch-to-batch variability in synthetic yields of this compound?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- Critical Process Parameters (CPPs) : Monitor temperature (±2°C), stirring rate (≥500 rpm), and reagent addition rate.
- Design of Experiments (DoE) : Use fractional factorial designs to identify optimal conditions.
- In-line Analytics : Employ FTIR or Raman spectroscopy for real-time reaction monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
